molecular formula C8H15NO4S B14497264 N-Acetyl-S-(2-methoxyethyl)-L-cysteine CAS No. 64349-12-8

N-Acetyl-S-(2-methoxyethyl)-L-cysteine

Cat. No.: B14497264
CAS No.: 64349-12-8
M. Wt: 221.28 g/mol
InChI Key: BIYPAUDOMDPWCS-ZETCQYMHSA-N
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Description

N-Acetyl-S-(2-methoxyethyl)-L-cysteine is a chemical compound that belongs to the class of cysteine derivatives It is characterized by the presence of an acetyl group attached to the nitrogen atom and a methoxyethyl group attached to the sulfur atom of the cysteine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-S-(2-methoxyethyl)-L-cysteine typically involves the acetylation of L-cysteine followed by the introduction of the methoxyethyl group. The reaction conditions may vary depending on the specific synthetic route chosen. Common reagents used in the synthesis include acetic anhydride for acetylation and methoxyethyl chloride for the introduction of the methoxyethyl group. The reactions are usually carried out under controlled temperature and pH conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yield and purity, and may involve additional purification steps such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-(2-methoxyethyl)-L-cysteine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or disulfides.

    Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may require the use of nucleophiles or electrophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, disulfides, and various substituted derivatives of this compound.

Scientific Research Applications

N-Acetyl-S-(2-methoxyethyl)-L-cysteine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential role in cellular processes and as a precursor for the synthesis of biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant or in the treatment of certain diseases.

    Industry: It is used in the production of pharmaceuticals, cosmetics, and other industrial products.

Mechanism of Action

The mechanism of action of N-Acetyl-S-(2-methoxyethyl)-L-cysteine involves its interaction with molecular targets and pathways within cells. The acetyl and methoxyethyl groups may influence the compound’s ability to interact with enzymes, receptors, or other proteins, thereby modulating various biochemical processes. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

N-Acetyl-S-(2-methoxyethyl)-L-cysteine can be compared with other cysteine derivatives, such as N-Acetyl-L-cysteine and S-Methyl-L-cysteine. While these compounds share some structural similarities, this compound is unique due to the presence of the methoxyethyl group, which may confer distinct chemical and biological properties. Similar compounds include:

  • N-Acetyl-L-cysteine
  • S-Methyl-L-cysteine
  • S-Ethyl-L-cysteine

Properties

CAS No.

64349-12-8

Molecular Formula

C8H15NO4S

Molecular Weight

221.28 g/mol

IUPAC Name

(2R)-2-acetamido-3-(2-methoxyethylsulfanyl)propanoic acid

InChI

InChI=1S/C8H15NO4S/c1-6(10)9-7(8(11)12)5-14-4-3-13-2/h7H,3-5H2,1-2H3,(H,9,10)(H,11,12)/t7-/m0/s1

InChI Key

BIYPAUDOMDPWCS-ZETCQYMHSA-N

Isomeric SMILES

CC(=O)N[C@@H](CSCCOC)C(=O)O

Canonical SMILES

CC(=O)NC(CSCCOC)C(=O)O

Origin of Product

United States

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